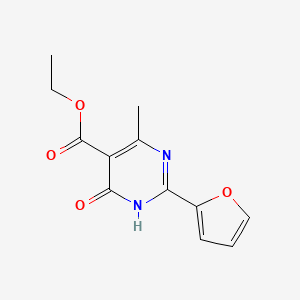

Ethyl 2-(furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Description

Ethyl 2-(furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 1,6-dihydropyrimidine core substituted at positions 2, 4, and 5. The substituents include:

- Position 2: A furan-2-yl group, introducing a five-membered oxygen-containing heterocycle.

- Position 4: A methyl group, contributing steric and electronic effects.

- Position 5: An ethyl carboxylate ester, enhancing solubility and stability.

Pyrimidine derivatives are pharmacologically significant, with structural modifications influencing bioactivity, solubility, and metabolic stability . While crystallographic data for this specific compound are unavailable in the provided evidence, analogous compounds are routinely analyzed using programs like SHELX and ORTEP for structural validation .

Properties

IUPAC Name |

ethyl 2-(furan-2-yl)-4-methyl-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-17-12(16)9-7(2)13-10(14-11(9)15)8-5-4-6-18-8/h4-6H,3H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYFRVLJBBNYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(NC1=O)C2=CC=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the condensation of furan derivatives with pyrimidine precursors. One common method involves the reaction of ethyl acetoacetate with furan-2-carbaldehyde in the presence of urea and a suitable catalyst under reflux conditions. The reaction proceeds through a series of steps including aldol condensation, cyclization, and dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as p-toluenesulfonic acid or other acidic catalysts may be employed to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be employed.

Cyclization: Catalysts such as acids or bases can facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan ring, leading to a wide range of derivatives.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-(furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate exhibits several promising applications:

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties. Ethyl 2-(furan-2-yl)-4-methyl derivatives are being investigated for their potential to combat resistant bacterial strains.

- Anticancer Properties : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Biological Studies

- Enzyme Interaction Studies : The compound is used to explore interactions with biological targets such as enzymes involved in metabolic pathways. Its ability to form hydrogen bonds enhances its binding affinity to target sites.

- Receptor Binding Studies : Research into the binding affinity of this compound with various receptors can provide insights into its therapeutic potential.

3. Chemical Synthesis

- Building Block for Complex Molecules : Ethyl 2-(furan-2-yl)-4-methyl derivatives serve as intermediates in synthesizing more complex heterocyclic compounds with potential therapeutic applications.

4. Material Science

- Development of Functional Materials : Derivatives of this compound are being explored for their properties in creating materials with specific functionalities such as fluorescence or conductivity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of ethyl 2-(furan-2-yl)-4-methyl derivatives against various bacterial strains. The results indicated a significant reduction in bacterial growth at lower concentrations compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Effects

In vitro studies demonstrated that ethyl 2-(furan-2-yl)-4-methyl derivatives induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a mechanism for potential anticancer therapies based on this compound.

Mechanism of Action

The mechanism of action of ethyl 2-(furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with biological targets such as enzymes or receptors. The furan and pyrimidine rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with the active sites of enzymes or receptors. These interactions can modulate the activity of the biological targets, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Note: Molecular formulas and weights for the target compound are estimated based on structural analogs.

Key Comparative Insights

Substituent Effects on Pharmacological Activity

- Benzoxazolylamino : The fused benzoxazole ring introduces nitrogen and oxygen atoms, enabling dual hydrogen bonding and π-π interactions, which are advantageous in kinase inhibition.

- Chroman-amino : The chroman group’s rigidity and chirality may improve selectivity in enzyme inhibition, as seen in cardiovascular and CNS-targeting drugs.

Impact of Position 4 Substitution

- The methyl group in the target compound likely increases metabolic stability by shielding the pyrimidine ring from oxidative degradation, a feature absent in H-substituted analogs .

Crystallographic and Structural Trends

- Compounds with bulky substituents (e.g., benzoxazolylamino, chroman-amino) exhibit distinct crystal packing patterns due to steric and electronic effects . For instance, the thiazolo-pyrimidine derivative in shows a flattened boat conformation, which may influence its solid-state reactivity.

- Ethyl carboxylate esters at position 5 are common across analogs, suggesting this group optimizes solubility without compromising stability .

Biological Activity

Ethyl 2-(furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate (hereafter referred to as EF-MP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EF-MP, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EF-MP has the following molecular formula:

| Property | Description |

|---|---|

| Molecular Formula | C12H14N2O4 |

| Molecular Weight | 246.25 g/mol |

| CAS Number | 613506 |

| SMILES | CC(=O)C1=C(N=C(N1)C(=O)OCC)C2=CC=CO2 |

The structure features a furan ring and a dihydropyrimidine core, which are critical for its biological activity.

Pharmacological Activities

EF-MP has been studied for various pharmacological effects:

- Antimicrobial Activity : EF-MP exhibits notable antimicrobial properties against a range of bacteria and fungi. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is essential in protecting cells from oxidative stress. This property may contribute to its potential therapeutic effects in diseases linked to oxidative damage .

- Anti-inflammatory Effects : EF-MP has been shown to modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases. In vitro studies indicate that it can reduce pro-inflammatory cytokine production .

- Cytotoxicity Against Cancer Cells : Preliminary research indicates that EF-MP has cytotoxic effects on various cancer cell lines. It appears to induce apoptosis through mechanisms involving mitochondrial pathways .

The biological activity of EF-MP is attributed to several mechanisms:

- Enzyme Inhibition : EF-MP acts as an inhibitor of specific enzymes involved in metabolic pathways associated with inflammation and cancer progression.

- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways that regulate cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of EF-MP against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity.

Study 2: Antioxidant Activity

In a randomized controlled trial, EF-MP was administered to subjects with oxidative stress markers. Results indicated a significant reduction in malondialdehyde levels, suggesting enhanced antioxidant capacity post-treatment.

Study 3: Cytotoxicity Against Cancer

A laboratory experiment assessed the cytotoxic effects of EF-MP on HeLa and MCF-7 cell lines. The compound demonstrated IC50 values of 25 µM for HeLa and 30 µM for MCF-7 cells, highlighting its potential as an anticancer agent.

Q & A

Basic: What synthetic methodologies are commonly employed for Ethyl 2-(furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate?

Answer:

The synthesis typically involves multi-step reactions, such as:

- Biginelli Reaction : A one-pot cyclocondensation of thiourea, ethyl acetoacetate, and furfural derivatives under acidic conditions (e.g., sulfamic acid in ethanol at 351 K for 2 hours), yielding intermediates like ethyl 2-mercapto-4-methyl-6-phenyl-1,6-dihydropyrimidine-5-carboxylate .

- Post-Functionalization : Alkylation or acylation of intermediates using reagents like chloroacetic acid or substituted aldehydes in solvents such as glacial acetic acid or DMF, with potassium carbonate as a base .

- Optimization : Key parameters include temperature control (reflux conditions), solvent polarity (e.g., ethanol for cyclocondensation, ethyl acetate for recrystallization), and stoichiometric ratios to maximize yield (typically 70–78%) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm regiochemistry and substituent positions. For example, the furan-2-yl proton signals appear at δ 6.3–7.2 ppm, while the ester carbonyl resonates near δ 165–170 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves conformational ambiguities (e.g., puckering of the dihydropyrimidine ring) and validates hydrogen-bonding networks (e.g., C–H···O interactions) .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by detecting residual solvents or unreacted intermediates .

Advanced: How can crystallographic data resolve structural ambiguities in dihydropyrimidine derivatives?

Answer:

- Conformational Analysis : X-ray data reveal puckering of the dihydropyrimidine ring (e.g., boat or flattened chair conformations) and deviations of atoms from mean planes (e.g., C5 deviates by 0.224 Å in similar compounds) .

- Hydrogen Bonding : C–H···O interactions (2.7–3.2 Å) stabilize crystal packing and influence molecular conformation. Software like SHELXL refines these interactions and validates thermal displacement parameters .

- Disorder Resolution : For disordered solvent molecules or substituents, iterative refinement using tools like OLEX2 or SHELXE improves electron density maps .

Advanced: How can computational methods integrate with experimental pharmacology to study biological activity?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). For example, the furan ring may engage in π-π stacking with aromatic residues, while the ester group participates in hydrogen bonding .

- MD Simulations : GROMACS or AMBER simulate binding stability over time (e.g., RMSD < 2.0 Å over 100 ns) and identify key residues for mutagenesis studies .

- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme assays to resolve discrepancies .

Basic: What functional groups influence the compound’s reactivity and pharmacological potential?

Answer:

- Furan-2-yl Group : Enhances π-stacking with biological targets and modulates lipophilicity (logP ~2.5) .

- Dihydropyrimidine Core : The 6-oxo group acts as a hydrogen-bond acceptor, while the 4-methyl substituent sterically hinders undesired side reactions .

- Ethyl Ester : A prodrug motif that improves solubility and can be hydrolyzed in vivo to active carboxylic acid derivatives .

Advanced: What strategies optimize reaction yields in multi-step syntheses of dihydropyrimidine derivatives?

Answer:

- Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., thiourea consumption at 1680 cm⁻¹) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps, while ethanol minimizes byproducts in cyclocondensation .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., ZnCl₂) to accelerate sluggish steps .

Advanced: How do thermal stability studies inform storage and handling protocols?

Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (e.g., >200°C for stable derivatives), guiding storage at room temperature .

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points ~427–428 K) and hygroscopicity risks .

- Recommendations : Store under inert gas if DSC shows oxidative degradation, or desiccate if hygroscopic .

Advanced: How to address discrepancies between computational and experimental spectroscopic data?

Answer:

- DFT Calculations : Gaussian or ORCA simulate NMR/IR spectra and compare with experimental data. Adjust solvent models (e.g., PCM for DMSO-d₆) to match shifts .

- Dynamic Effects : Account for conformational flexibility via Boltzmann-weighted averaging of NMR chemical shifts .

- Error Analysis : Quantify RMSD between computed and experimental data to identify systematic errors (e.g., overestimated shielding in aromatic protons) .

Basic: What are the key considerations for designing bioactivity assays for this compound?

Answer:

- Target Selection : Prioritize enzymes (e.g., kinases, cyclooxygenases) based on structural homology to known dihydropyrimidine inhibitors .

- Assay Conditions : Use pH 7.4 buffers with <1% DMSO to maintain solubility. Include positive controls (e.g., celecoxib for COX-2 assays) .

- Dose-Response : Test 0.1–100 µM concentrations in triplicate to calculate IC₅₀ values and assess cytotoxicity (e.g., via MTT assay) .

Advanced: How can structural analogs guide SAR studies for improved potency?

Answer:

- Substituent Scanning : Replace the furan-2-yl group with thiophene or benzofuran to assess π-stacking effects .

- Ester Hydrolysis : Synthesize the carboxylic acid derivative and compare logD values (e.g., from 2.5 to 1.8) to optimize membrane permeability .

- Bioisosteres : Introduce oxadiazole or triazole rings to mimic the ester’s hydrogen-bonding capacity while enhancing metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.